molecular formula C12H27N2O2P B14578393 Ethyl [bis(diethylamino)phosphanyl]acetate CAS No. 61388-48-5

Ethyl [bis(diethylamino)phosphanyl]acetate

Cat. No.: B14578393
CAS No.: 61388-48-5
M. Wt: 262.33 g/mol
InChI Key: WCCMYMVZAGNVGH-UHFFFAOYSA-N
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Description

Ethyl [bis(diethylamino)phosphanyl]acetate is an organophosphorus compound that features a phosphine center bonded to two diethylamino groups and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [bis(diethylamino)phosphanyl]acetate typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with ethyl phosphonochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+2Et2NHP(NEt2)2Cl+2HCl\text{PCl}_3 + 2 \text{Et}_2\text{NH} \rightarrow \text{P(NEt}_2)_2\text{Cl} + 2 \text{HCl} PCl3​+2Et2​NH→P(NEt2​)2​Cl+2HCl

P(NEt2)2Cl+EtO2CCH2OHEtO2CCH2P(NEt2)2+HCl\text{P(NEt}_2)_2\text{Cl} + \text{EtO}_2\text{CCH}_2\text{OH} \rightarrow \text{EtO}_2\text{CCH}_2\text{P(NEt}_2)_2 + \text{HCl} P(NEt2​)2​Cl+EtO2​CCH2​OH→EtO2​CCH2​P(NEt2​)2​+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [bis(diethylamino)phosphanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The phosphine center can be oxidized to form phosphine oxides.

    Substitution: The diethylamino groups can be substituted with other nucleophiles.

    Hydrolysis: The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl [bis(diethylamino)phosphanyl]acetate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [bis(diethylamino)phosphanyl]acetate involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The diethylamino groups enhance the electron-donating properties of the phosphine, making it a versatile ligand.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Tris(dimethylamino)phosphine: A phosphine with three dimethylamino groups.

    Diethylphosphine: A simpler phosphine with two ethyl groups.

Uniqueness

Ethyl [bis(diethylamino)phosphanyl]acetate is unique due to its combination of diethylamino groups and an ester moiety, which provides both steric and electronic properties that are distinct from other phosphines. This unique structure allows for specific interactions with metal centers and substrates, making it valuable in specialized catalytic applications.

Properties

CAS No.

61388-48-5

Molecular Formula

C12H27N2O2P

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-[bis(diethylamino)phosphanyl]acetate

InChI

InChI=1S/C12H27N2O2P/c1-6-13(7-2)17(14(8-3)9-4)11-12(15)16-10-5/h6-11H2,1-5H3

InChI Key

WCCMYMVZAGNVGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(CC(=O)OCC)N(CC)CC

Origin of Product

United States

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